molecular formula C21H20O11 B150291 Kaempferol 4'-glucoside CAS No. 52222-74-9

Kaempferol 4'-glucoside

Cat. No. B150291
CAS RN: 52222-74-9
M. Wt: 448.4 g/mol
InChI Key: AUCGRWHWAGXNQS-HMGRVEAOSA-N
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Description

Kaempferol 4’-glucoside is a natural compound that can be isolated from Ophiopogon jaburan . It is a type of flavonoid found in a variety of plants and plant-derived foods . Kaempferol has been found in diverse families within Pteridophyta, Pinophyta, and Angiospermae .


Physical And Chemical Properties Analysis

Kaempferol is a yellow crystalline solid with a melting point of 276–278 °C. It is slightly soluble in water and highly soluble in hot ethanol, ethers, and DMSO .

Scientific Research Applications

Medicinal Uses in Traditional and Modern Medicine Kaempferol 4'-glucoside, identified in various plants such as Capparis spinosa, exhibits a range of medicinal properties. It's traditionally used for treating headaches, fever, diabetes, toothache, skin diseases, and more. Its inclusion in fruits and leaves of plants has demonstrated anti-diabetic, anti-obesity, cholesterol-lowering, and anti-hypertensive effects. Moreover, parts of plants containing kaempferol 4'-glucoside have shown antimicrobial, anti-inflammatory, and antihepatotoxic activities (Shahrajabian, Sun, & Cheng, 2021).

Pharmaceutical and Food Industry Applications In the pharmaceutical and food industries, the complexation of kaempferol 4'-glucoside with cyclodextrins at different pH levels can enhance its utilization. This complexation process is influenced by pH and involves enthalpy and entropy-driven reactions, which are critical for stabilizing the inclusion complexes (Zheng et al., 2014).

Antitumor, Antioxidant, and Anti-Inflammatory Activities Kaempferol and its glycosides, including kaempferol 4'-glucoside, display significant antitumor, antioxidant, and anti-inflammatory activities. These compounds have shown notable effects in inhibiting cell proliferation in various cancer cell lines and reducing inflammation in macrophage cells. The enzymatic preparation of kaempferol from its glycosides is also highlighted, offering a novel method for producing biologically active compounds (Wang et al., 2018).

Anti-HIV-1 Activities The anti-HIV-1 activities of kaempferol and its glucosides, such as kaempferol 4'-glucoside, are noteworthy. These compounds exhibit potent inhibitory effects on HIV-1 reverse transcriptase and can significantly reduce virus load in treated cells. This suggests their potential as drug candidates for HIV treatment (Behbahani, Sayedipour, Pourazar, & Shanehsazzadeh, 2014).

Future Directions

Kaempferol has multiple therapeutic properties that target a diverse number of diseases and exhibit a specific mechanism of action for each target. The various nanoformulations of kaempferol were significantly better than the free kaempferol drug delivery system. They were better absorbed into the body, showed better target delivery, and had improved bioavailability . Thus, the prospects and the possible effective drug delivery for kaempferol are discussed and emphasized here .

properties

IUPAC Name

3,5,7-trihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c22-7-13-15(25)17(27)19(29)21(32-13)30-10-3-1-8(2-4-10)20-18(28)16(26)14-11(24)5-9(23)6-12(14)31-20/h1-6,13,15,17,19,21-25,27-29H,7H2/t13-,15-,17+,19-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCGRWHWAGXNQS-HMGRVEAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20966598
Record name 4-(3,5,7-Trihydroxy-4-oxo-4H-1-benzopyran-2-yl)phenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kaempferol 4'-glucoside

CAS RN

52222-74-9
Record name Kaempferol 4′-O-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52222-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kaempferol 4'-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052222749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3,5,7-Trihydroxy-4-oxo-4H-1-benzopyran-2-yl)phenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95
Citations
Y Zheng, LN Dong, M Liu, A Chen, S Feng… - Journal of agricultural …, 2014 - ACS Publications
… the complexation of kaempferol-4′-glucoside with sulfobutyl … Experimental results showed that kaempferol-4′-glucoside … The binding of kaempferol-4′-glucoside with the three β-…
Number of citations: 27 pubs.acs.org
N Ishikura, S Hayashida - Agricultural and Biological Chemistry, 1979 - Taylor & Francis
… ) As a consequence, it became evident that F-II is kaempferol 4'-glucoside and furthermore FI is kaempferol 3,4'-diglucoside. Both compounds have not been described before in the …
Number of citations: 19 www.tandfonline.com
I Nariyuki, H Shunzô - Bulletin of the Agricultural Chemical Society of …, 1979 - cir.nii.ac.jp
… One of the new glucosides was determined to be kaempferol 4'-glucoside and the other to be kaempferol 3, 4'-diglucoside by means of paper-chromatographic and spectral analyses. …
Number of citations: 2 cir.nii.ac.jp
S Asen - Journal of the American Society for Horticultural …, 1982 - journals.ashs.org
… Kaempferol 4’-glucoside, an important marker derived almost exclusively from old Scotch roses ( R. foetida and R. spinossisima ) was present only in ‘White Masterpiece’. …
Number of citations: 45 journals.ashs.org
R Slimestad, T Fossen, IM Vågen - Journal of agricultural and food …, 2007 - ACS Publications
Onion bulbs ( Allium cepa L.) are among the richest sources of dietary flavonoids and contribute to a large extent to the overall intake of flavonoids. This review includes a compilation of …
Number of citations: 741 pubs.acs.org
M Michalak, M Zagórska-Dziok… - Molecules, 2023 - mdpi.com
… study demonstrated the presence of astragalin, kaempferol 4-glucoside, and vitexin (Table 1… identified other flavonoids (astragalin, kaempferol 4-glucoside, rutoside), listed in Table 1, …
Number of citations: 8 www.mdpi.com
WB Yang, JC Liu, H Liu, CL Zhang… - Current Topics in …, 2019 - search.ebscohost.com
… Furthermore, chlorogenic acid, quercetin-3-O-galactoside, kaempferol-3-O-galactoside, quercitrin-3-O-rhamnoside, and kaempferol 4′-glucoside were identified in this study. …
Number of citations: 3 search.ebscohost.com
Y Bylappa, A Nag - 2023 - researchsquare.com
… Glycine, Myricetin, Myricitrin, n-Hexadecanoic acid, Coumarin, Catechin, Thiamine and Kaempferol-4'-glucoside were found to be prominent compounds in guava at different maturation …
Number of citations: 3 www.researchsquare.com
JP Biolley, M Jay, MR Viricel - Phytochemistry, 1994 - Elsevier
… Cluster A, along the positive part of axis 2, contained cultivars with high relative amounts of kaempferol 4’-glucoside (peak 13 exceeding 19% of the total flavonol glycoside pool). …
Number of citations: 52 www.sciencedirect.com
I Aguinagalde, MADP Martinez - Phytochemistry, 1980 - Elsevier
… ) it yielded kaempferol, quercetin and glucose, but after partial acid hydrolysis (5 min), it produced both aglycones together with four intermediates identified as kaempferol 4-glucoside, …
Number of citations: 31 www.sciencedirect.com

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